Cas no 132335-44-5 ((1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol)

(1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol derivative featuring a thiophene moiety. This compound is of interest in synthetic and medicinal chemistry due to its structural versatility, serving as a key intermediate in the preparation of biologically active molecules. The presence of both a dimethylamino group and a hydroxyl group on a propan-1-ol backbone enables its use in asymmetric synthesis and as a ligand or building block for pharmacophores. The thiophene ring enhances its potential applications in drug discovery, particularly in central nervous system (CNS) targeting compounds. Its well-defined stereochemistry (S-configuration) ensures reproducibility in chiral synthesis workflows.
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol structure
132335-44-5 structure
商品名:(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
CAS番号:132335-44-5
MF:C9H15NOS
メガワット:185.2865
MDL:MFCD07782107
CID:64186
PubChem ID:125307233

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
    • (S)-(-)-N-DIMETHYL-3-HYDROXY-3-(2-THIENYL)-PROPANAMINE
    • (S)-1-HYDROXY-1-(2-THIENYL)-3-DIMETHYLAMINOPROPANE
    • (S)-1-BETA-HYDROXY-1-(2-THIENYL)-3-DIMETHYLAMINOPROPANE
    • (s)-3-(dimethylamino)-1-(2-thienyl)-1-propanol
    • (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-2-propanamine
    • Duloxetine intermediate AA
    • (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine
    • S-(-)-N,N-Dimethyl-3-Hydroxy-3-(2-thienyl)propanamine
    • S-(-)-N,N-Dimethyl-3-Hydroxy-(2-Thienol)Propanamine
    • (S)-1-β-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane
    • S-(-)-N,N-Dimethyl-3-Hydroxy-3-(2-Thienyl)Propylamine
    • (S)-(-)-N,N-DIMETHYL-3-HYDROXY-(2-THIENYL)-PROPANAMINE
    • (s)-1-hydroxy-1-(2-thienyl-3-dimethylaminopropane
    • 2-Thiophenemethanol, a-[2-(dimethylamino)ethyl]-, (aS)-
    • (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol
    • (S)-2-[3-(Dimethylamino)-1-hydroxypropyl]thiophene
    • InterMediate of Duloxetine
    • Duloxetine Hydroxy IMpurity
    • S-(-)-N,N-Dimethyl-3-hydroxy-3
    • S-(-)-N,N-Dime-3-Hy-3-(2-Thienyl)propamine
    • S-(-)-N,N-DIME-3-HY-3-(2-THIENYL)1PROPAMINE
    • (S)-(-)-alpha-methyl-1-naphthalenemethhanol
    • (S)-(-)-N,N-diMethyl-3-hydroxy-3-(2-thienyl)
    • (1S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol
    • (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
    • (1S)-3-(DIMETHYLAMINO)-1-(2-THIENYL)PROPAN-1-OL
    • (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
    • Duloxetine IMpurity 17;(S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
    • C9H15NOS
    • PubChem11279
    • Jsp001954
    • AKOS015850814
    • AKOS006285188
    • (s)-n,n-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine
    • EN300-91510
    • (S)-3-dimethylamino-1-(2-thienyl)-1-propanol
    • (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol
    • (S)-1-?-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane
    • 132335-44-5
    • MFCD07782107
    • EC 603-565-7
    • CHEMBL4551881
    • D4010
    • AC-367
    • 3-Hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine
    • SCHEMBL522925
    • J-502318
    • XWCNSHMHUZCRLN-QMMMGPOBSA-N
    • AMY22671
    • A18158
    • 2-THIOPHENEMETHANOL, ALPHA-[2-(DIMETHYLAMINO)ETHYL]-, (ALPHAS)-
    • DTXSID10433380
    • CS-W023104
    • S-(+)-N,N-DIMETHYL-3-HYDROXY-3-(2-THIENYL)-1-PROPYLAMIDE
    • (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine
    • DS-1075
    • (S)-n,n-dimethyl-3-hydroxy-3-(2-thienyl)propanamine
    • (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine
    • (s)-3-(dimethylamino)-1-(thienyl)-propan-1-ol
    • (S)-1- beta -Hydroxy-1-(2-thienyl)-3-dimethylaminopropane
    • MDL: MFCD07782107
    • インチ: 1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1
    • InChIKey: XWCNSHMHUZCRLN-QMMMGPOBSA-N
    • ほほえんだ: S1C([H])=C([H])C([H])=C1[C@]([H])(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 185.08700
  • どういたいしつりょう: 185.08743528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.7
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.111
  • ゆうかいてん: 77.0 to 81.0 deg-C
  • ふってん: 290.1°C at 760 mmHg
  • フラッシュポイント: 129 ºC
  • 屈折率: 1.553
  • PSA: 51.71000
  • LogP: 1.73320
  • ひせんこうど: -6° (c=1, MeOH)

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol セキュリティ情報

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4010-5g
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
132335-44-5 98.0%(GC&T)
5g
¥990.0 2023-09-02
abcr
AB331736-10 g
(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, 98%; .
132335-44-5 98%
10g
€78.80 2023-05-19
ChemScence
CS-W023104-500g
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine
132335-44-5 ≥98.0%
500g
$250.0 2022-04-27
eNovation Chemicals LLC
D378594-200g
(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol
132335-44-5 97%
200g
$470 2024-05-24
Enamine
EN300-91510-0.25g
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
132335-44-5 95%
0.25g
$19.0 2023-02-11
Enamine
EN300-91510-0.05g
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
132335-44-5 95%
0.05g
$19.0 2023-02-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S160970-5G
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
132335-44-5 >98.0%(HPLC)
5g
¥49.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S160970-25g
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
132335-44-5 >98.0%(HPLC)
25g
¥99.90 2023-09-01
Alichem
A169007783-100g
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
132335-44-5 95%
100g
340.00 USD 2021-06-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CK035-5g
(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol
132335-44-5 95+%
5g
242CNY 2021-05-08

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 合成方法

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 関連文献

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-olに関する追加情報

Introduction to (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (CAS No. 132335-44-5)

The compound (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, identified by the CAS registry number CAS No. 132335-44-5, is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound, often abbreviated as DMA-Thiol or DMA-T, has garnered attention due to its unique structural properties and potential for use in drug development, catalysis, and advanced materials synthesis.

Recent studies have highlighted the importance of thiophene derivatives like (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol in the design of bioactive molecules. The presence of the thiophene ring introduces aromaticity and electronic properties that enhance the compound's reactivity and selectivity in chemical reactions. Additionally, the dimethylamino group contributes to the molecule's ability to act as a nucleophile or base, making it a valuable intermediate in organic synthesis.

In terms of chemical synthesis, CAS No. 132335-44-5 can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. Researchers have explored the use of this compound as a precursor for constructing more complex structures, such as heterocyclic compounds and bioactive agents. Its chiral center at the (1S) position adds another layer of complexity and functionality, enabling the creation of enantiomerically enriched products.

The application of (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol extends beyond traditional organic synthesis. Recent advancements in catalysis have demonstrated its utility as a ligand in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity. This property is particularly valuable in the pharmaceutical industry, where the production of enantiopure compounds is crucial for drug efficacy and safety.

Moreover, studies have shown that this compound exhibits interesting electronic properties when incorporated into conjugated systems. For instance, its use as a building block in π-conjugated polymers has been explored for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The thiophene moiety contributes to the conjugation length, while the dimethylamino group modulates the electronic characteristics of the resulting materials.

In conclusion, (1S)-3-(dimethylamino)-1-(thiophen-2-yli)propanol, with its unique combination of structural features and functional groups, continues to be a subject of intense research interest. Its role as an intermediate in organic synthesis, its potential in asymmetric catalysis, and its application in materials science underscore its importance in contemporary chemical research.

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